molecular formula C23H25IN2O2Se2 B12701779 3-Ethyl-2-(3-(3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)prop-1-enyl)-5-methoxybenzoselenazolium iodide CAS No. 93838-99-4

3-Ethyl-2-(3-(3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)prop-1-enyl)-5-methoxybenzoselenazolium iodide

Cat. No.: B12701779
CAS No.: 93838-99-4
M. Wt: 646.3 g/mol
InChI Key: URWKGTZRIOHYOE-UHFFFAOYSA-M
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Description

EINECS 298-770-8, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and has a variety of applications in different fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C. The reaction proceeds as follows:

C3N3Cl3+6NH3C3N3(NH2)3+3NH4Cl\text{C}_3\text{N}_3\text{Cl}_3 + 6\text{NH}_3 \rightarrow \text{C}_3\text{N}_3(\text{NH}_2)_3 + 3\text{NH}_4\text{Cl} C3​N3​Cl3​+6NH3​→C3​N3​(NH2​)3​+3NH4​Cl

Industrial Production Methods

In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar methods. The process involves the use of large reactors where cyanuric chloride is reacted with ammonia under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyanuric acid, while reduction can produce various amines.

Scientific Research Applications

1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other chemical compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to cell death, which is why it has potential as an anticancer agent.

Comparison with Similar Compounds

1,3,5-triazine-2,4,6-triamine is unique compared to other triazines due to its specific structure and reactivity. Similar compounds include:

    Cyanuric acid: Another triazine compound with different functional groups.

    Melamine: A triazine compound used in the production of plastics and resins.

    Atrazine: A triazine herbicide used in agriculture.

Each of these compounds has distinct properties and applications, highlighting the versatility of the triazine class of compounds.

Properties

CAS No.

93838-99-4

Molecular Formula

C23H25IN2O2Se2

Molecular Weight

646.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5-methoxy-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-5-methoxy-1,3-benzoselenazole;iodide

InChI

InChI=1S/C23H25N2O2Se2.HI/c1-5-24-18-14-16(26-3)10-12-20(18)28-22(24)8-7-9-23-25(6-2)19-15-17(27-4)11-13-21(19)29-23;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

URWKGTZRIOHYOE-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)[Se]/C1=C\C=C\C3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-]

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)[Se]C1=CC=CC3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-]

Origin of Product

United States

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